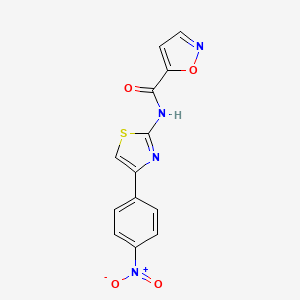
N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are heterocyclic compounds that have been studied for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Synthesis Analysis
The synthesis of similar thiazole-based compounds has been achieved by novel green strategies . These strategies involve the interaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates .Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving thiazole-based compounds are diverse and depend on the specific structure of the compound. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of related compounds have been extensively studied. For instance, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist with a complex structure including a thiazole group, were determined in humans. This study provides insights into how such compounds are metabolized and excreted, highlighting the importance of understanding these processes for therapeutic applications (Renzulli et al., 2011).
Clinical Studies and Treatments
Clinical studies have evaluated the efficacy of compounds in treating various conditions. Although specific data on N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide was not found, studies on similar compounds provide a foundation for understanding potential applications. For example, a Phase II study evaluated the combination chemotherapy for supratentorial malignant astrocytomas, showcasing the application of complex chemical compounds in oncology (Ikeda et al., 1996).
Pharmacokinetic Applications
Development of analytical methods for quantification of metabolites in human plasma, such as tizoxanide, highlights the significance of chemical compounds in pharmacokinetic studies. These studies are crucial for drug development and therapeutic monitoring (Marcelín-Jiménez et al., 2012).
Mechanisms of Action
Understanding the mechanisms of action of chemical compounds, including their interactions with biological molecules and pathways, is fundamental to their application in scientific research. Studies on compounds like tiazofurin, which inhibits a specific enzyme in nucleotide metabolism, provide insights into how small molecules can be used to modulate biological processes (Melink et al., 1985).
Mecanismo De Acción
The mechanism of action of thiazole-based compounds can vary based on their specific structure and target. Some thiazole derivatives have shown promising antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In addition, some compounds have shown potential as inhibitors of human monoamine oxidase (hMAO) A and B isoforms .
Propiedades
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4S/c18-12(11-5-6-14-21-11)16-13-15-10(7-22-13)8-1-3-9(4-2-8)17(19)20/h1-7H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSQOHVXXBHQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

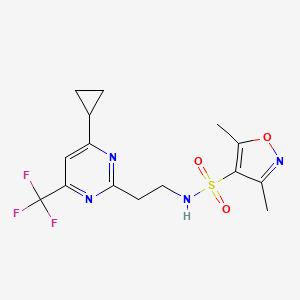
![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2879433.png)
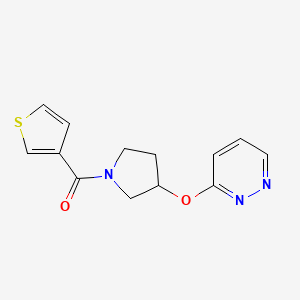
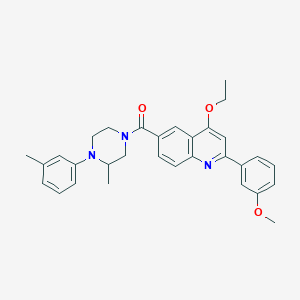

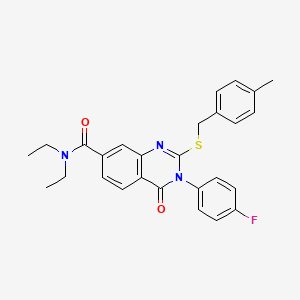
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879439.png)

![7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2879442.png)
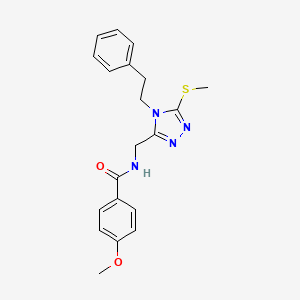

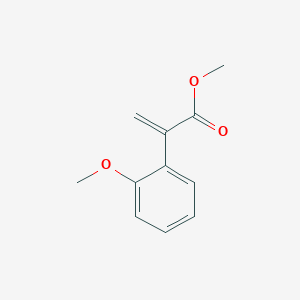
![4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2879449.png)
